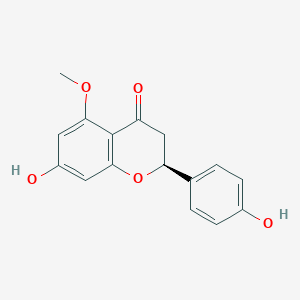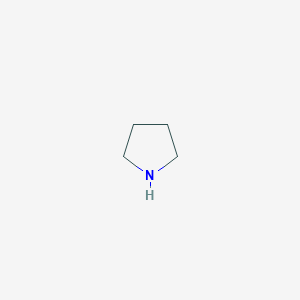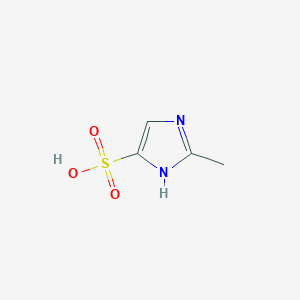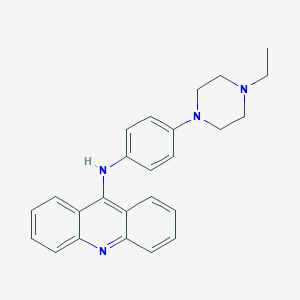
5-O-Methylnaringenin
Übersicht
Beschreibung
5-O-Methylnaringenin is a flavonoid compound . It is a marker, and reduced MS detection of 5-O-methylnaringenin indicated that nifedipine may preferably remove a proton from the 5-position OH group in the A ring of the flavonoid skeleton .
Molecular Structure Analysis
The molecular formula of 5-O-Methylnaringenin is C16H14O5 . The molecular weight is 286.28 g/mol . The IUPAC name is (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis
5-O-Methylnaringenin has a molecular weight of 286.28 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-O-Methylnaringenin, a derivative of naringenin, has been studied for its antimicrobial activity. It has been found to be effective against resistant Gram-positive and Gram-negative bacteria as well as fungi in humans . This makes it a potential candidate for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance.
Antifungal Activity
In addition to its antimicrobial properties, 5-O-Methylnaringenin has also been reported to have antifungal activity . This could make it useful in the treatment of various fungal infections.
Anti-inflammatory Properties
Naringenin, the parent compound of 5-O-Methylnaringenin, is known for its anti-inflammatory effects . While specific studies on 5-O-Methylnaringenin are limited, it’s possible that this derivative may also possess anti-inflammatory properties.
Antioxidant Activity
Naringenin is well-known for its antioxidant activity . As a derivative, 5-O-Methylnaringenin may also exhibit similar antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
Anti-cancer Potential
The parent compound, naringenin, has been reported to have anti-cancer properties . Further research could explore whether 5-O-Methylnaringenin also has potential in cancer prevention or treatment.
Natural Occurrence and Dietary Sources
5-O-Methylnaringenin naturally occurs in plants of the Boraginaceae family . Understanding its natural sources could be important for dietary recommendations and for harnessing its health benefits.
Safety and Hazards
Wirkmechanismus
Target of Action
5-O-Methylnaringenin is a flavonoid compound . Flavonoids are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling pathways . .
Mode of Action
It is known that flavonoids like naringenin, a close relative of 5-o-methylnaringenin, can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is plausible that 5-O-Methylnaringenin may have similar effects, but more research is needed to confirm this.
Biochemical Pathways
Flavonoids like naringenin are known to affect inflammation, apoptosis, proliferation, angiogenesis, metastasis, and invasion processes . It is possible that 5-O-Methylnaringenin may have similar effects on these pathways.
Pharmacokinetics
It is known that flavonoids like naringenin have low bioavailability due to their low dissolution rate and cell absorption
Result of Action
Flavonoids like naringenin are known to have antioxidant and antiandrogenic properties, as well as their ability to protect from inflammation and cancer . It is possible that 5-O-Methylnaringenin may have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of flavonoids. Factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors could potentially influence the action of 5-O-Methylnaringenin, but more research is needed to understand these effects.
Eigenschaften
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLMWSCLBFCBY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977353 | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Methylnaringenin | |
CAS RN |
61775-19-7 | |
| Record name | 5-O-Methylnaringenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61775-19-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















